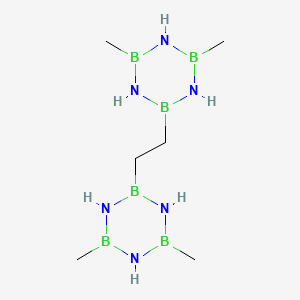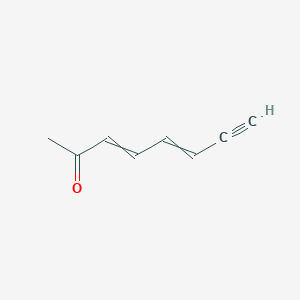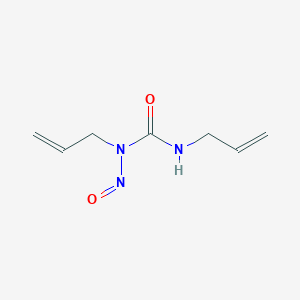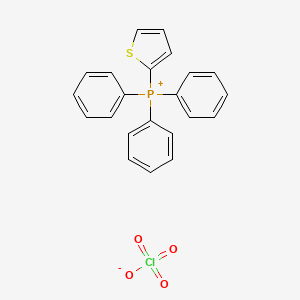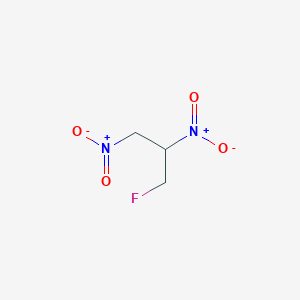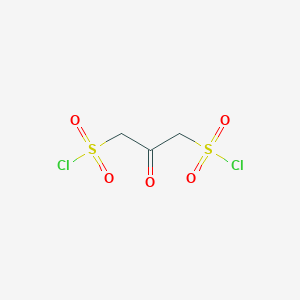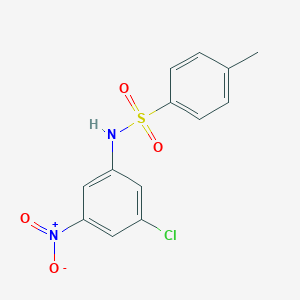![molecular formula C22H16N3P B14605245 Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- CAS No. 58470-86-3](/img/structure/B14605245.png)
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- is a complex organic compound characterized by its unique structure, which includes triphenylphosphoranylidene and amino methylene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- typically involves the reaction of triphenylphosphine with a suitable nitrile compound under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for industrial applications.
化学反応の分析
Types of Reactions
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitrile oxides, while reduction may produce amines or other reduced derivatives.
科学的研究の応用
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the triphenylphosphoranylidene group.
Cyanoacetonitrile: Another nitrile compound with comparable chemical properties.
Dicyanomethane: A related compound with two nitrile groups but different structural features.
Uniqueness
Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]- is unique due to the presence of the triphenylphosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
CAS番号 |
58470-86-3 |
|---|---|
分子式 |
C22H16N3P |
分子量 |
353.4 g/mol |
IUPAC名 |
2-[[(triphenyl-λ5-phosphanylidene)amino]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H16N3P/c23-16-19(17-24)18-25-26(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18H |
InChIキー |
SSFZCXFHXOTBNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=NC=C(C#N)C#N)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


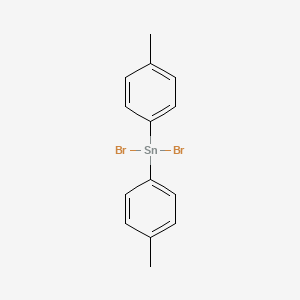
![1-Chloro-4-{[2-(chloromethyl)phenyl]sulfanyl}-2-(trifluoromethyl)benzene](/img/structure/B14605175.png)


